molecular formula C7H6ClNOS B13355102 2-Chloro-3-mercaptobenzamide

2-Chloro-3-mercaptobenzamide

Katalognummer: B13355102
Molekulargewicht: 187.65 g/mol
InChI-Schlüssel: CIHSYFDGCYCIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-mercaptobenzamide is an organosulfur compound with the molecular formula C7H6ClNOS It is characterized by the presence of a chlorine atom, a mercapto group (-SH), and an amide group (-CONH2) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-mercaptobenzamide typically involves the chlorination of 3-mercaptobenzamide. One common method is the reaction of 3-mercaptobenzamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 2-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the mercapto group (-SH) is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 2-chloro-3-aminobenzamide by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 2-Chloro-3-sulfonylbenzamide

    Reduction: 2-Chloro-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-mercaptobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological molecules and inhibit the growth of certain pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-mercaptobenzamide involves its interaction with molecular targets in biological systems. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The chlorine atom can also participate in electrophilic interactions, further modulating the compound’s biological effects. These interactions can disrupt cellular processes and inhibit the growth of pathogens or cancer cells.

Vergleich Mit ähnlichen Verbindungen

    2-Mercaptobenzamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-3-aminobenzamide: Contains an amino group instead of a mercapto group, leading to different chemical and biological properties.

    2-Chloro-3-sulfonylbenzamide: An oxidized form of 2-Chloro-3-mercaptobenzamide with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a mercapto group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H6ClNOS

Molekulargewicht

187.65 g/mol

IUPAC-Name

2-chloro-3-sulfanylbenzamide

InChI

InChI=1S/C7H6ClNOS/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,(H2,9,10)

InChI-Schlüssel

CIHSYFDGCYCIKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)S)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.